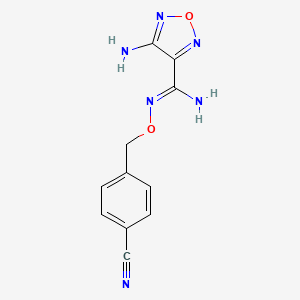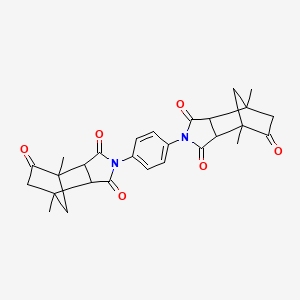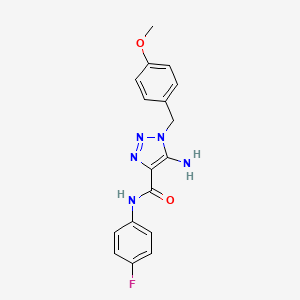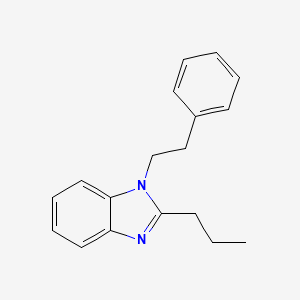![molecular formula C26H31N5OS B11511414 2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(2,4,4-trimethylpentan-2-YL)acetamide](/img/structure/B11511414.png)
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(2,4,4-trimethylpentan-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(2,4,4-trimethylpentan-2-YL)acetamide is a complex organic compound with a unique structure that combines elements of triazinoindole and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(2,4,4-trimethylpentan-2-YL)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazinoindole core, followed by the introduction of the benzyl group and the acetamide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(2,4,4-trimethylpentan-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may have potential as a biochemical probe or as a tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(2,4,4-trimethylpentan-2-YL)acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved would require further investigation to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(2,4,4-trimethylpentan-2-YL)acetamide include other triazinoindole derivatives and acetamide-based compounds. These compounds may share similar structural features but differ in their specific functional groups and overall properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural elements, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C26H31N5OS |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide |
InChI |
InChI=1S/C26H31N5OS/c1-25(2,3)17-26(4,5)28-21(32)16-33-24-27-23-22(29-30-24)19-13-9-10-14-20(19)31(23)15-18-11-7-6-8-12-18/h6-14H,15-17H2,1-5H3,(H,28,32) |
InChI Key |
PODANWJWNCARIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CSC1=NC2=C(C3=CC=CC=C3N2CC4=CC=CC=C4)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-acetyl-2-[(4-hydroxyphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11511333.png)
![Benzyl 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B11511337.png)
![5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11511344.png)
methanone](/img/structure/B11511351.png)


![5-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11511368.png)


![N-cyclohexyl-4-{[(2,6-dioxocyclohexylidene)methyl]amino}benzamide](/img/structure/B11511371.png)
![methyl 11-(3-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11511373.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B11511377.png)

![Diethyl 2,6-diamino-4-(4-chlorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11511393.png)
